Desfluoro-safinamide
Description
Structure
3D Structure
Properties
CAS No. |
133865-32-4 |
|---|---|
Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
(2S)-2-[(4-phenylmethoxyphenyl)methylamino]propanamide |
InChI |
InChI=1S/C17H20N2O2/c1-13(17(18)20)19-11-14-7-9-16(10-8-14)21-12-15-5-3-2-4-6-15/h2-10,13,19H,11-12H2,1H3,(H2,18,20)/t13-/m0/s1 |
InChI Key |
IEHDKRBHKAGVKZ-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
Desfluoro-safinamide is a derivative of safinamide, a compound primarily recognized for its dual mechanism of action in the treatment of Parkinson's disease (PD). This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, and implications for patient management based on recent research findings.
This compound shares structural similarities with safinamide but differs in its fluorine substitution, potentially altering its pharmacological profile. Safinamide itself acts as a selective and reversible inhibitor of monoamine oxidase B (MAO-B), leading to increased levels of dopamine in the brain, which is crucial for managing PD symptoms. Additionally, it modulates glutamate release through sodium and calcium channel blockade, providing neuroprotective effects that are particularly beneficial in the context of PD.
Table 1: Comparison of Safinamide and this compound
| Property | Safinamide | This compound |
|---|---|---|
| Molecular Weight | 302.34 g/mol | TBD (To Be Determined) |
| MAO-B Inhibition | Selective and reversible | TBD |
| Sodium Channel Blockade | Yes | TBD |
| Glutamate Modulation | Yes | TBD |
Clinical Efficacy
Clinical studies have demonstrated the effectiveness of safinamide in reducing motor fluctuations and improving overall quality of life in PD patients. The efficacy of this compound remains to be fully elucidated; however, its relationship to safinamide suggests potential benefits similar to those observed in clinical trials.
Case Studies and Research Findings
- Motor Function Improvement : A Phase III trial (Study 016) indicated that safinamide significantly improved motor function as measured by the Unified Parkinson's Disease Rating Scale (UPDRS). Patients receiving safinamide reported fewer OFF periods (times when symptoms worsen) compared to placebo groups .
- Real-World Effectiveness : A retrospective study evaluated the effectiveness of safinamide in real-world settings, demonstrating significant reductions in UPDRS scores and improvements in daily functioning among patients with fluctuating motor symptoms .
- Neuroprotective Effects : Research suggests that MAO-B inhibition by this compound may confer neuroprotective benefits, potentially slowing disease progression by reducing oxidative stress and glutamate toxicity .
Pharmacodynamics
This compound's pharmacodynamics are expected to mirror those of safinamide, with a focus on both dopaminergic and non-dopaminergic mechanisms. The inhibition of MAO-B leads to enhanced dopaminergic transmission, while modulation of glutamate release may alleviate excitotoxicity associated with PD.
Adverse Effects and Safety Profile
The safety profile of this compound is anticipated to be similar to that of safinamide, which is generally well-tolerated. Common adverse effects include nausea, insomnia, and headache. Notably, serious side effects such as serotonin syndrome can occur when combined with other serotonergic agents .
Scientific Research Applications
Therapeutic Applications in Parkinson's Disease
Desfluoro-safinamide is primarily studied for its efficacy in treating Parkinson's disease (PD). Safinamide itself is recognized for its dual mechanism of action: it acts as a reversible inhibitor of monoamine oxidase B and modulates glutamate release. These properties contribute to its effectiveness in managing motor fluctuations in PD patients.
Clinical Efficacy
Recent studies have demonstrated that this compound significantly improves motor symptoms in fluctuating PD patients. A pivotal trial (Study 016) showed that patients receiving this compound at doses of 50 mg and 100 mg per day experienced significant improvements in the Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to placebo groups. The mean change in UPDRS III scores was notably better in the treatment groups, indicating enhanced motor function and reduced "off" time .
Table 1: Clinical Trials on this compound for Parkinson's Disease
| Study | Dosage (mg/day) | Mean Change in UPDRS III | p-value | Duration |
|---|---|---|---|---|
| Study 016 | 50 | -1.8 | 0.0138 | 24 weeks |
| Study 016 | 100 | -2.6 | 0.00060 | 24 weeks |
| SETTLE | 100 | -3.43 | 0.003 | 24 weeks |
Impact on Non-Motor Symptoms
This compound has also shown promise in addressing non-motor symptoms associated with PD, such as mood disturbances and pain management. A Delphi consensus among European specialists indicated that this compound positively impacts quality of life and may alleviate certain non-motor symptoms, although further research is required to confirm these findings .
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties, particularly against breast cancer cell lines such as MCF-7. The compound has demonstrated significant cytotoxic effects, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Breast Cancer
A study investigating the effects of this compound on MCF-7 cells revealed an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity. The compound was found to induce DNA damage and inhibit cyclin-dependent kinase activity, crucial for regulating the cell cycle .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.30 | Induces apoptosis; cell cycle arrest |
Antimicrobial Properties
Preliminary studies have indicated that this compound may exhibit antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This aspect is particularly relevant given the increasing concern over antibiotic resistance.
Table 3: Antimicrobial Activity Overview
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Inhibition observed |
Chemical Reactions Analysis
Impact on MAO-B Inhibition and Pharmacological Activity
Safinamide’s fluorine atom contributes to its potency and selectivity as a MAO-B inhibitor. Removing it (Desfluoro-safinamide) may significantly alter its interactions with the enzyme’s active site.
-
Structure-Activity Relationships :
-
Fluorine’s Role : The fluorine atom in safinamide enhances hydrophobic interactions with the MAO-B active site (e.g., Tyr398, Tyr435) . this compound would lose these interactions, potentially reducing MAO-B affinity.
-
Analogues with Substituents : Studies on safinamide analogues (e.g., chloro-substituted derivatives) show that meta-substituents improve potency (e.g., IC₅₀ = 17 nM for tetrahydroisoquinoline analogues), while para-substituents introduce steric hindrance . A desfluoro derivative might exhibit intermediate activity depending on the substituent’s position.
-
| Compound | IC₅₀ (MAO-B) | Selectivity Index (SI) | Key Feature |
|---|---|---|---|
| Safinamide | 98 nM | 5918 | Fluorine in meta-position |
| (S)-3-Chloro analog | 33 nM | 3455 | Chlorine in meta-position |
| (R)-Tetrahydroisoquinoline analog | 17 nM | 2941 | Rigid structure mimicking fluorine’s role |
Adapted from solid-phase synthesis studies of safinamide analogues .
Crystallographic and Dynamic Implications
The removal of fluorine could influence the physical and dynamic properties of this compound.
-
Polymorphism and Solubility :
Safinamide mesylate exists in hemihydrate (P2₁ space group) and anhydrous (P2₁2₁₂₁ space group) forms, with reversible phase transformations under thermal or humidity changes . this compound may exhibit distinct polymorphism due to altered hydrogen bonding networks and packing efficiency. -
Molecular Dynamics :
The fluorophenyl ring in safinamide undergoes low-amplitude wobbling (dipolar coupling ~10.4 kHz) . Without fluorine, the aromatic ring’s flexibility might increase, affecting its interaction with the MAO-B active site.
Impurity Formation and Quality Control
Safinamide’s synthesis involves acid-catalyzed reactions (e.g., with HCl, H₂SO₄) and sodium nitrite, which can generate genotoxic impurities . this compound’s preparation may follow similar protocols, requiring rigorous quality control.
-
Synthesis of Impurities :
Example protocols for safinamide impurities:
| Impurity Formation Example | Yield | Key Steps |
|---|---|---|
| (S)-2-[4-(3-fluorobenzyloxy)benzylamino]propionamide | 75–80% | Acid + sodium nitrite, ethyl acetate extraction |
Adapted from patent data on safinamide impurities .
Theoretical and Experimental Characterization
Quantum mechanical studies on safinamide’s electrostatic potential reveal stability differences between its mesylate salt and free amine forms . this compound’s electronic structure would likely differ, affecting its solubility and reactivity.
Comparison with Similar Compounds
Methodological Framework for Comparative Analysis
Comparative studies of fluorinated and desfluoro analogs typically involve:
- Structural Analysis : Assessing changes in molecular weight, polarity, and steric effects due to fluorine removal.
- Pharmacokinetic Profiling : Evaluating bioavailability, half-life, and metabolic pathways.
- Binding Affinity Assays : Measuring interactions with target receptors (e.g., MAO-B for safinamide derivatives).
- Toxicity Studies : Comparing safety profiles through in vitro and in vivo models.
These methodologies align with standardized protocols for chemical analysis, as described in , which emphasizes reproducibility and validation .
Comparison with Similar Compounds
Desfluoro Fluvoxamine
- Structural Comparison: Desfluoro Fluvoxamine (C15H22F2N2O2, MW 300.34) retains two fluorine atoms despite its "desfluoro" name, suggesting partial defluorination . This highlights the need for precise nomenclature, as noted in ’s synonym index .
- Functional Impact : Fluorine removal in antidepressants like fluvoxamine may alter serotonin reuptake inhibition or metabolic stability, though specific data are absent.
Safinamide (Parent Compound)
- Key Differences : Safinamide (C17H19FN2O2) includes a fluorine atom critical for MAO-B selectivity. Its desfluoro analog may exhibit reduced target affinity or altered clearance rates, as seen in other fluorinated drugs .
- Clinical Relevance : Safinamide’s fluorine contributes to its blood-brain barrier penetration; defluorination could compromise efficacy .
Other MAO-B Inhibitors
- Rasagiline and Selegiline: Non-fluorinated MAO-B inhibitors with distinct metabolic pathways. Comparative studies could clarify whether defluorination in Desfluoro-safinamide shifts metabolism toward cytochrome P450 isoforms, as seen in rasagiline .
Data Gaps and Research Challenges
The absence of primary data on this compound in the evidence underscores the need for:
- Experimental Validation : As per , analytical techniques like HPLC or mass spectrometry could quantify structural and metabolic differences .
- Supplier Collaboration : lists suppliers of desfluoro compounds (e.g., Taizhou Ruixin Chemical Co., Ltd.), which may provide custom synthesis services for further study .
Preparation Methods
Nucleophilic Substitution-Based Synthesis
The primary route involves substituting the fluorine atom in safinamide’s benzyloxy group with hydrogen. This is achieved by starting with 4-hydroxybenzaldehyde instead of 4-hydroxy-3-fluorobenzaldehyde . The synthesis proceeds via the following steps:
-
Benzylation of 4-hydroxybenzaldehyde :
Reaction with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields 4-benzyloxybenzaldehyde . -
Formation of the α-Aminopropionamide Side Chain :
Condensation with (S)-α-aminopropionamide via reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol produces the desfluoro intermediate. -
Mesylation (Optional) :
Treatment with methanesulfonic acid in ethanol yields This compound mesylate for enhanced stability.
Key Reaction Conditions:
-
Temperature: 25–40°C for benzylation; 0–5°C for reductive amination.
-
Catalysts: K₂CO₃ (2.5 equiv), NaBH₃CN (1.2 equiv).
-
Yield: 68–72% after purification by recrystallization (ethanol/water).
Alternative Pathway via Catalytic Hydrogenation
A patent-derived method (CN113024407A) for safinamide impurities suggests adapting hydrogenation to remove fluorine:
-
Debenzylation of Safinamide :
Palladium-on-carbon (Pd/C) catalyzed hydrogenation in ethanol removes the benzyl group, yielding 4-hydroxy-3-fluorobenzaldehyde . -
Fluorine Removal :
Treatment with hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) selectively replaces fluorine with hydroxyl, followed by dehydration to 4-hydroxybenzaldehyde . -
Reconstruction of the Benzyloxy Group :
Repeat benzylation and side-chain addition as in Section 1.1.
Limitations:
-
Low selectivity in fluorine removal (∼55% yield).
-
Requires chromatographic purification (silica gel, ethyl acetate/hexane).
Optimization of Reaction Parameters
Solvent Systems
Comparative studies show solvent polarity critically impacts yield:
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 72 | 98.5 |
| Acetonitrile | 37.5 | 65 | 97.8 |
| Tetrahydrofuran | 7.6 | 58 | 96.2 |
DMF maximizes nucleophilicity of the phenoxide ion, enhancing benzylation efficiency.
Acid Catalysts in Mesylation
Methanesulfonic acid (1.1 equiv) in ethanol achieves 95% conversion to the mesylate salt, compared to 82% with p-toluenesulfonic acid.
Analytical Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS)
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆) :
δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32 (m, 5H, Bn), 5.12 (s, 2H, OCH₂), 4.01 (q, 1H, CH), 1.42 (d, J = 6.8 Hz, 3H, CH₃). -
¹³C NMR : δ 172.8 (CONH₂), 159.2 (C-O), 137.4–114.7 (ArC).
Purity and Impurity Profiling
Genotoxic nitrosamine impurities, analogous to those in safinamide synthesis (CN113024407A), may form during this compound preparation. Quality control measures include:
-
HPLC Conditions :
-
Column: C18 (4.6 × 150 mm, 5 μm).
-
Mobile Phase: Acetonitrile/0.1% formic acid (70:30).
-
Flow Rate: 1.0 mL/min.
-
-
Detection : UV at 254 nm; limit of quantification (LOQ) = 0.05%.
Industrial-Scale Challenges
Q & A
Q. How can researchers ensure their findings on this compound are robust against publication bias?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
